molecular formula C8H11Cl2N3O2 B11861628 Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

Cat. No.: B11861628
M. Wt: 252.09 g/mol
InChI Key: GYJDHJJPTNJHJL-UHFFFAOYSA-N
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Description

Structural Significance of Fused Bicyclic Heterocycles in Drug Design

Fused bicyclic heterocycles, such as pyrrolo[3,4-d]pyrimidines, occupy a critical niche in rational drug design due to their ability to mimic purine nucleobases while offering enhanced synthetic tunability. The pyrrolo[3,4-d]pyrimidine core combines a five-membered pyrrole ring fused to a six-membered pyrimidine system, creating a planar structure with three nitrogen atoms at positions 1, 3, and 8. This configuration allows for:

  • Hydrogen bonding networks : The nitrogen-rich framework interacts with ATP-binding pockets of kinases through complementary hydrogen bonds.
  • π-π stacking interactions : The aromatic system engages with tyrosine residues in hydrophobic protein domains, enhancing binding affinity.
  • Steric adaptability : Substituents at the 2- and 4-positions (e.g., carboxylate groups) modulate steric bulk without distorting the core geometry, enabling selective target engagement.

A comparative analysis of binding modes reveals that methyl esterification at position 2, as seen in methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, optimizes ligand-receptor interactions by balancing hydrophobicity and electronic effects. This modification reduces polarity compared to free carboxylic acid derivatives, improving membrane permeability while retaining key pharmacophoric features.

Table 1 : Key Pharmacological Activities of Pyrrolo[3,4-d]Pyrimidine Derivatives

Derivative Structure Target Protein IC₅₀ (μM) Mechanism of Action
4-Chloro-substituted EGFR T790M Mutant 0.236 Competitive ATP inhibition
Thiosemicarbazide-modified CDK2/Cyclin E 1.8 Cell cycle arrest at S phase
Methyl 2-carboxylate ATR Kinase 0.007 Replication stress suppression

Historical Evolution of Pyrrolo[3,4-d]Pyrimidine Derivatives in Pharmacological Research

The therapeutic exploration of pyrrolo[3,4-d]pyrimidines originated in the 1990s with their identification as purine bioisosteres in antiviral research. Early synthetic efforts focused on ring-closing metathesis and Pd-catalyzed cross-couplings to access the bicyclic core, though yields remained suboptimal (<40%). Three pivotal advancements catalyzed their rise in oncology:

  • Kinase selectivity profiling (2005–2015) : High-throughput screening revealed that 6,7-dihydro derivatives exhibit 10–100× greater selectivity for ATR over related PIKK family kinases compared to first-generation inhibitors.
  • Crystallographic breakthroughs (2018) : X-ray structures of pyrrolo[3,4-d]pyrimidines bound to EGFR-TK demonstrated critical hydrogen bonds between the N3 atom and Met793, informing structure-based optimization.
  • Salt formation strategies (2020s) : Dihydrochloride salts, such as the title compound, improved aqueous solubility (2.3 mg/mL vs. 0.8 mg/mL for free base) without compromising oral bioavailability in murine models.

Properties

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;;/h3,9H,2,4H2,1H3;2*1H

InChI Key

GYJDHJJPTNJHJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Esterification via Protecting Group Chemistry

The PMC study highlights protecting group strategies to avoid side reactions. For example:

  • Amino Protection : The 2-amino group of pyrrolo[3,2-d]pyrimidine is shielded with pivaloyl chloride (86% yield).

  • Chlorination : Phosphorus oxychloride converts hydroxyl groups to chlorides, enabling subsequent nucleophilic substitution with methyl carboxylate sources.

Dihydrochloride Salt Formation

Salt formation typically involves treating the free base with hydrochloric acid. For instance, dissolving the neutral compound in anhydrous ether and bubbling HCl gas yields the dihydrochloride. Critical parameters include:

  • Stoichiometry : Two equivalents of HCl ensure complete protonation of basic sites.

  • Solvent Choice : Ethanol or acetone prevents over-acidification and ensures crystalline product formation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYieldAdvantagesLimitations
Dimroth RearrangementEthyl 3-amino-pyrroleGuanylating agents, NaOH12–63%Regioselective; minimal byproductsLow yield; multi-step purification
Nickel/Copper CatalysisBromopyrimidine derivativesNiCl₂, CuI, DMSO73–98%High yield; scalableRequires specialized catalysts
Protecting Group RoutePivaloyl-protected intermediatePivaloyl chloride, POCl₃68–75%Functional group toleranceAdditional protection/deprotection steps

Reaction Mechanism Elucidation

Cyclization and Aromatization

Intramolecular cyclization proceeds via a six-membered transition state, where the carboxylate oxygen attacks the electrophilic carbon adjacent to the pyrimidine nitrogen. Oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) aromatizes the dihydro ring, though this step is omitted in the dihydrochloride synthesis.

Catalytic Cycle in Coupling Reactions

Nickel and copper co-catalysts operate synergistically:

  • Oxidative Addition : Ni⁰ inserts into the C–Br bond of the bromopyrimidine.

  • Transmetallation : Cu⁰ transfers the acrylate ligand to Ni.

  • Reductive Elimination : Ni facilitates C–C bond formation, regenerating the catalyst.

Scalability and Industrial Considerations

The nickel/copper-catalyzed method is most viable for scale-up due to its high yield (>95% in cyclization) and solvent compatibility (ethanol, DMSO). However, DDQ oxidation requires careful handling due to its toxicity. Alternative oxidants like MnO₂ or O₂ should be explored for safer large-scale applications.

Purity and Characterization

Critical quality controls include:

  • HPLC : Purity >98% confirmed via reverse-phase chromatography.

  • ¹H NMR : Diagnostic signals include the methyl ester singlet at δ 3.9 ppm and pyrrole protons at δ 7.5 ppm.

  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C₈H₉N₃O₂·2HCl: C 37.52%, H 4.33%, N 16.41%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit potent anticancer properties. These compounds have been shown to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which are critical in cancer cell proliferation and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies. A study highlighted that the dual inhibition of FAK and Pyk2 significantly enhances anti-angiogenic effects, making these compounds promising candidates for cancer treatment .

Enzyme Inhibition

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride has been identified as an effective inhibitor of various enzymes involved in critical biological pathways. For instance, it demonstrates inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This property positions it as a potential therapeutic agent in treating diseases characterized by rapid cell division, such as cancer .

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory effects. Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth and reduce inflammation markers, suggesting their utility in treating infections and inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance its biological activity. Recent studies have focused on creating derivatives with improved pharmacokinetic properties through the addition of different substituents on the pyrrolo ring system .

Synthetic Route Key Features
Condensation ReactionsUtilizes simple aliphatic reagents to form the pyrrolo structure efficiently.
Cross-Coupling TechniquesAllows for the introduction of diverse functional groups to enhance biological activity.

Clinical Trials

Several derivatives of methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are currently undergoing clinical trials for their efficacy in treating various cancers. Preliminary results suggest promising outcomes regarding tumor reduction and patient survival rates .

Laboratory Research

In vitro studies have demonstrated that these compounds can effectively induce apoptosis in cancer cells while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrrolo[3,4-d]pyrimidine scaffold is shared among several derivatives, but differences in substituents at the 2-position critically influence their chemical and biological properties. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula CAS Number Purity (%) Key Applications
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride Methyl carboxylate C₈H₁₀Cl₂N₃O₂ Not provided ≥95 Kinase inhibitor intermediates
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride None (parent structure) C₆H₈Cl₂N₃ Not provided ≥94 Base for derivatization
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Methyl C₇H₁₁Cl₂N₃ 424819-90-9 ≥95 Pharmaceutical intermediates
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride Amine C₆H₁₀Cl₂N₄ 157327-52-1 ≥95 Nucleophilic coupling reactions
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride Dimethylamine C₈H₁₄Cl₂N₄ Not provided ≥95 mRNA delivery systems
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Phenyl C₁₂H₁₂Cl₂N₃ Not provided ≥95 Agrochemical intermediates

Physicochemical Properties

  • Solubility : The dihydrochloride salts generally exhibit higher aqueous solubility compared to free bases. For instance, the methyl carboxylate derivative’s solubility is critical for its use in biological assays .
  • Stability : Esters (e.g., methyl carboxylate) are more hydrolytically labile than amines or aryl substituents, necessitating controlled storage conditions .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-bonding patterns in these compounds (e.g., amine derivatives) influence crystallization behavior. Graph set analysis (as per Etter’s rules) reveals that amine substituents form robust N–H···Cl hydrogen bonds with counterions, stabilizing crystal lattices .
  • The methyl carboxylate derivative’s ester group participates in weaker C=O···H interactions, leading to less predictable packing arrangements .

Biological Activity

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₉N₃O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1211530-60-7
  • IUPAC Name : Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate

Research indicates that methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities primarily through the inhibition of specific enzymes and pathways involved in cellular processes.

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cell lines with IC₅₀ values ranging from 0.87 to 12.91 μM .
  • Antiviral Properties : In vivo studies revealed that compounds similar to methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited antiviral activity against influenza viruses. A notable study showed a more than 2-log reduction in viral load in infected mice models after administration of the compound .
  • Safety Profile : Toxicity assessments indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . Furthermore, it showed no significant inhibition of cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC₅₀ (μM)Notes
AnticancerMCF-70.87 - 12.91Significant growth inhibition
MDA-MB-2311.75 - 9.46Better than standard chemotherapy agents
AntiviralInfluenza A virusN/A>2-log reduction in viral load in mice
ToxicityKunming mice>2000No acute toxicity observed

Detailed Research Findings

  • Antiproliferative Effects : In a comparative study against standard chemotherapeutics like 5-Fluorouracil (5-FU), methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives showed superior selectivity and efficacy in inhibiting cancer cell growth while inducing apoptosis through caspase activation pathways .
  • Pharmacokinetics : The compound demonstrated an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg, indicating its potential for oral therapeutic applications .
  • Animal Studies : In vivo studies confirmed the compound's safety profile with no significant adverse effects reported during high-dose administration trials over multiple days .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a multi-step process. A common approach involves cyclocondensation of precursors (e.g., chlorinated intermediates) using phosphorus oxychloride, followed by nucleophilic substitution with methyl carboxylate groups. Yields (65–75%) depend on reaction time, temperature (optimized at 80–100°C), and purification via column chromatography (silica gel, dichloromethane/methanol) .
  • Key Considerations : Impurities such as unreacted intermediates or by-products (e.g., over-chlorinated derivatives) require careful monitoring using HPLC (retention time: 1.05–1.43 minutes under acidic conditions) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : X-ray crystallography (using SHELX programs) confirms the fused bicyclic structure. Key metrics include bond lengths (C–N: 1.33–1.38 Å, C–C: 1.45–1.50 Å) and dihedral angles between the pyrrole and pyrimidine rings (85–90°) .
  • Data Interpretation : Discrepancies in crystallographic data (e.g., disordered solvent molecules) are resolved using Olex2 or ORTEP-3 for graphical refinement .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Physicochemical Data :

PropertyValue
Solubility in water>10 mg/mL (dihydrochloride salt)
Melting Point161–254°C (purity-dependent)
Stability in PBS (pH 7.4)Stable for 24h (<5% degradation)
  • Methodological Note : Solubility is enhanced by the dihydrochloride salt, but hygroscopicity requires storage in desiccated conditions .

Q. Which enzymatic targets are associated with this compound’s pharmacological activity?

  • Primary Targets : Thymidylate synthase (IC₅₀: 0.8–1.2 µM) and dihydrofolate reductase (IC₅₀: 1.5–2.0 µM), critical for nucleotide synthesis .
  • Mechanistic Insight : The methyl carboxylate group facilitates hydrogen bonding with active-site residues (e.g., Asp218 in thymidylate synthase), while the fused ring system enhances π-π stacking with cofactor FAD .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its bioactivity and crystallization?

  • Methodology : Polymorph screening via solvent evaporation (e.g., ethanol/water mixtures) identifies Form I (needle-like crystals, P2₁/c space group) and Form II (plate-like, P1̄). Form I exhibits 20% higher enzymatic inhibition due to improved lattice packing .
  • Contradictions : Some studies report reduced solubility for Form II, conflicting with its theoretical stability. This is resolved using DSC-TGA to assess thermal stability .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Key Impurities :

ImpuritySourceDetection (HPLC)
Des-methyl derivativeIncomplete esterificationRT: 1.32 minutes
Chlorinated by-productsExcess POCl₃RT: 1.24 minutes
  • Mitigation : Use of LC-MS (QTOF) with [M+H]+ 755.3 for structural confirmation and preparative HPLC for isolation .

Q. How do in vitro and in vivo pharmacokinetic data for this compound correlate, and what factors explain discrepancies?

  • In Vitro Data : High membrane permeability (Papp: 8.5 × 10⁻⁶ cm/s in Caco-2 cells) .
  • In Vivo Data : Low oral bioavailability (15–20%) due to first-pass metabolism. CYP3A4-mediated oxidation of the pyrrolidine ring is a major pathway .
  • Resolution : Prodrug strategies (e.g., tert-butyl ester analogs) improve bioavailability by 40% in murine models .

Q. What computational methods predict the compound’s interaction with novel targets like ATR kinase?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal binding to ATR kinase’s ATP pocket (ΔG: −9.2 kcal/mol). The pyrimidine ring forms a salt bridge with Lys617, while the methyl group occupies a hydrophobic subpocket .
  • Validation : Experimental IC₅₀ for ATR inhibition (2.3 µM) aligns with computational predictions within 15% error .

Q. How does this compound compare to structurally similar pyrrolo[3,4-d]pyrimidine derivatives in terms of off-target effects?

  • Comparative Data :

DerivativeSelectivity (TS vs. DHFR)Off-Target (FAAH Inhibition)
Target compound1.5-fold<10% at 10 µM
2-Amino analog3.0-fold35% at 10 µM
  • Mechanistic Insight : The carboxylate group reduces off-target binding to fatty acid amide hydrolase (FAAH) by steric hindrance .

Data Contradictions and Resolution

  • Contradiction 1 : reports thymidylate synthase as the primary target, while emphasizes ATR kinase.
    • Resolution : Target specificity varies with substitution patterns. The methyl carboxylate derivative favors thymidylate synthase, whereas halogenated analogs (e.g., 6-chloro derivatives) shift activity toward kinases .
  • Contradiction 2 : Solubility in (>10 mg/mL) conflicts with limited solubility in (<5 mg/mL).
    • Resolution : Batch-dependent purity (e.g., residual solvents) alters solubility. Ultracentrifugation (10,000 × g) removes particulates, improving consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.